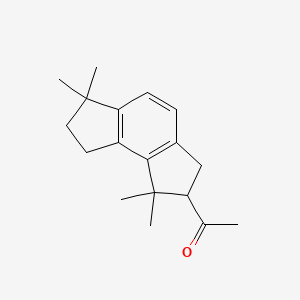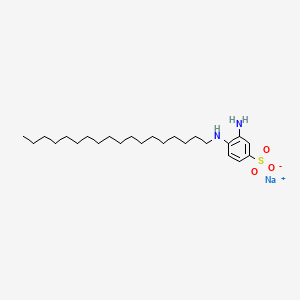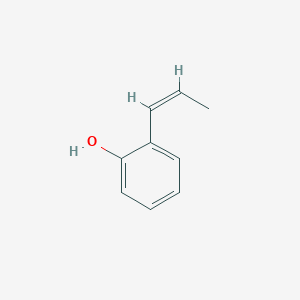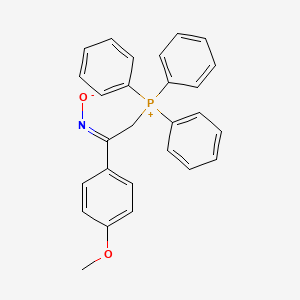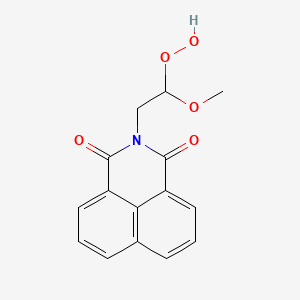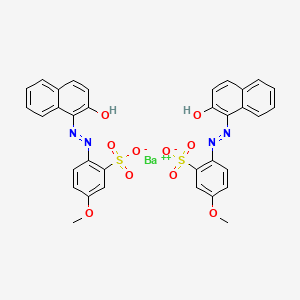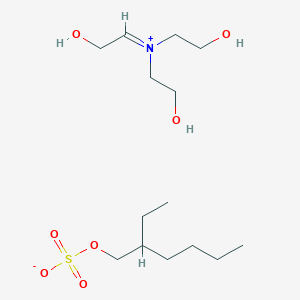
4-Amino-N'-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide is a complex organic compound known for its versatile applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NH-N=CH-. Hydrazones are widely studied due to their significant biological activities and potential pharmaceutical applications .
Preparation Methods
The synthesis of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-amino-benzenesulfonohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biochemical research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar compounds to 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide include other hydrazones and Schiff bases. These compounds share the common -NH-N=CH- functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
N’-(1-(2-hydroxyphenyl)ethylidene)isonicotinohydrazide: Known for its strong antioxidant and anti-tumor activities.
N’-(4-methoxybenzylidene)isonicotinohydrazide: Exhibits notable antimicrobial properties.
The uniqueness of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5448-77-1 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
4-amino-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O3S/c1-10(13-4-2-3-5-14(13)18)16-17-21(19,20)12-8-6-11(15)7-9-12/h2-9,17-18H,15H2,1H3/b16-10+ |
InChI Key |
BQHQQDLJQRYXAE-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



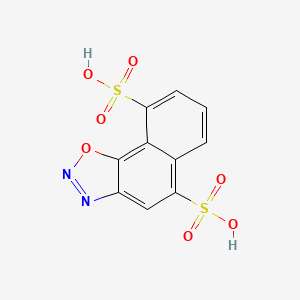
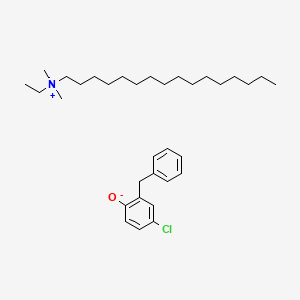
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
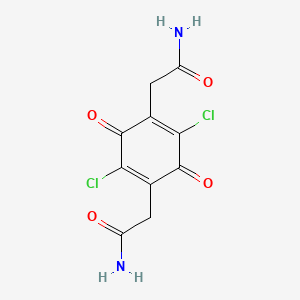
![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
